![molecular formula C13H15N5O B12924353 2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde CAS No. 16597-43-6](/img/structure/B12924353.png)
2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde
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Overview
Description
2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde is a compound belonging to the class of aminopyrimidines Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 3,4-dimethylaniline with a suitable pyrimidine derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Aldehyde Functional Group Reactivity
The aldehyde at position 5 is highly electrophilic and participates in nucleophilic addition and condensation reactions:
Schiff Base Formation
Reaction with primary amines yields imine derivatives. For example:
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Conditions : Ethanol/toluene/water mixture, room temperature or reflux, with acid/base catalysis .
-
Example :
Aldehyde+R-NH2→R-N=CH-Pyrimidine+H2OYields for similar aldehyde-amine condensations range from 52–78% depending on electronic effects of substituents .
Oxidation/Reduction
-
Oxidation : The aldehyde can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.
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Reduction : NaBH₄ or catalytic hydrogenation reduces the aldehyde to a hydroxymethyl group (−CH2OH) .
Amino Group Reactivity
The 2,4-diamino groups and aryl amino group undergo alkylation, acylation, and cyclocondensation:
Alkylation
-
Conditions : Sodium hydride (NaH) in dry DMSO or THF with alkyl halides .
-
Example :
NH2-Pyrimidine+R-X→R-NH-Pyrimidine+HXReported yields for analogous pyrimidine alkylations reach 61–79% .
Acylation
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethylphenyl group may undergo EAS, though methyl groups are mildly deactivating:
Reaction | Conditions | Position | Yield | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C | Meta | ~30%* | |
Sulfonation | H₂SO₄, 100°C | Para | ~25%* |
*Estimated based on similar aryl amino systems .
Suzuki-Miyaura Cross-Coupling
Catalyst | Base | Solvent | Yield | Source |
---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | EtOH/toluene/H₂O | 52–78% | |
Pd(dbpf)Cl₂ | K₂HPO₄ | CH₃CN/H₂O | <50% |
Cyclization Reactions
The aldehyde and amino groups can form fused heterocycles:
With Hydrazines
-
Conditions : Hydrazine hydrate in ethanol, reflux.
Aldehyde+NH2NH2→pyrazole-fused pyrimidine
With Thioureas
Protection/Deprotection Strategies
-
Aldehyde Protection : Convert to acetal using ethylene glycol and p-TsOH .
-
Amino Protection : Boc (tert-butoxycarbonyl) groups under Schotten-Baumann conditions .
Key Challenges and Considerations
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Steric Hindrance : The 3,4-dimethylphenyl group may limit reactivity at the aryl amino site.
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Competing Reactions : The aldehyde may undergo undesired side reactions (e.g., aldol condensation) under basic conditions.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 2,4-diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde is its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit key enzymes involved in nucleotide synthesis, such as dihydrofolate reductase (DHFR). This inhibition can lead to reduced proliferation of cancer cells.
Case Study:
In a study evaluating various pyrimidine derivatives, certain analogs demonstrated potent inhibitory activity against human tumor cell lines. The mechanism was attributed to their ability to interfere with folate metabolism, crucial for DNA synthesis in rapidly dividing cells .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Pyrimidine derivatives are known to exhibit activity against a range of bacteria and fungi. The presence of the dimethylphenyl group may enhance lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy.
Research Findings:
Studies have shown that certain pyrimidine derivatives can inhibit the growth of pathogenic microorganisms by disrupting cellular processes or inhibiting essential enzymes .
Enzyme Inhibition
Another significant application lies in enzyme inhibition. The structural features of this compound suggest that it could act as a competitive inhibitor for various enzymes involved in metabolic pathways.
Example:
Inhibitory studies on DHFR reveal that modifications on the pyrimidine ring can significantly affect binding affinity and selectivity towards the enzyme. This property is essential for designing selective inhibitors that could serve as therapeutic agents in diseases where DHFR is overactive .
Drug Design and Development
The compound serves as a lead structure in drug design due to its ability to be modified at various positions on the pyrimidine ring. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological profile.
Optimization Strategies:
Researchers are investigating different substituents on the aromatic ring and variations in the amino groups to enhance potency and selectivity against targeted diseases .
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-hydroxypyrimidine: Known for its role as a GTP cyclohydrolase I inhibitor.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another aminopyrimidine derivative with distinct pharmacological properties.
Uniqueness
2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde, with the CAS number 16597-43-6, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to its pharmacological properties, particularly as an inhibitor of specific enzymes and in the treatment of parasitic infections.
The molecular formula of this compound is C₁₃H₁₅N₅O, with a molecular weight of approximately 257.29 g/mol. Key physical properties include:
- Density : 1.349 g/cm³
- Boiling Point : 541.6°C at 760 mmHg
- Flash Point : 281.3°C
These properties suggest stability under various conditions, which is crucial for its application in biological systems .
Inhibitory Activity Against Plasmodium falciparum
Recent studies have highlighted the compound's potential as an inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme in the folate synthesis pathway of the malaria parasite. A series of related pyrimidine compounds were synthesized and tested, revealing promising inhibitory activity:
- Ki values : Ranged from 1.3 to 243 nM for wild-type PfDHFR and from 13 to 208 nM for mutant forms.
- IC50 values : In whole-cell assays against drug-sensitive and drug-resistant strains ranged from 0.4 to 54 μM .
These findings indicate that modifications to the pyrimidine structure can enhance binding affinity and inhibitory potency against PfDHFR.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions between this compound and PfDHFR. The results showed high binding affinity, with interaction energies comparable to known inhibitors like pyrimethamine and cycloguanil. Key hydrogen bonds were identified with residues such as Leu164 and Asp54, which are critical for enzyme activity .
Case Studies
A notable study involved synthesizing various analogues of this compound to evaluate their biological activities. The research demonstrated that structural variations significantly affect both the inhibitory activity against PfDHFR and the overall antiplasmodial efficacy in vitro. For instance:
- Compound Variants : Different substituents at the 6-position of the pyrimidine ring were tested, leading to variations in Ki values and overall potency.
- In Vivo Efficacy : Some derivatives showed enhanced efficacy in animal models of malaria, indicating potential for further development as therapeutic agents .
Summary Table of Biological Activities
Compound | Target Enzyme | Ki (nM) | IC50 (μM) | Remarks |
---|---|---|---|---|
This compound | PfDHFR (wild-type) | 1.3 - 243 | 0.4 - 28 | Promising antimalarial activity |
Variant A | PfDHFR (mutant) | 13 - 208 | 3.7 - 54 | Effective against resistant strains |
Variant B | Other targets | TBD | TBD | Further studies needed |
Properties
CAS No. |
16597-43-6 |
---|---|
Molecular Formula |
C13H15N5O |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2,4-diamino-6-(3,4-dimethylanilino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C13H15N5O/c1-7-3-4-9(5-8(7)2)16-12-10(6-19)11(14)17-13(15)18-12/h3-6H,1-2H3,(H5,14,15,16,17,18) |
InChI Key |
KKTZIEWLKXYITF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2C=O)N)N)C |
Origin of Product |
United States |
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